

Application Notes and Protocols for HT-29 Cell Culture

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Compound of Interest

Compound Name: LS2265

Cat. No.: B3357384

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Note: Information regarding a cell line designated "LS2265" is not publicly available. Therefore, this document provides a detailed protocol for the well-characterized human colorectal adenocarcinoma cell line, HT-29, as a representative model for cancer research and drug development. These protocols can be adapted for other adherent cancer cell lines.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The HT-29 cell line, established in 1964 from the primary tumor of a 44-year-old Caucasian female with colorectal adenocarcinoma, is a foundational in vitro model in cancer research.^[1] These cells grow as an adherent monolayer with an epithelial-like morphology.^{[1][2]} Under specific culture modifications, such as glucose deprivation, HT-29 cells can differentiate into mature intestinal cells, making them a versatile model for studying gastrointestinal physiology and drug absorption.^{[1][2]} Genetically, HT-29 cells harbor several mutations common in colorectal cancers, including in the TP53, APC, and BRAF (V600E) genes.^[1] The BRAF mutation leads to constitutive activation of the MAP kinase signaling pathway, which contributes to their proliferation and survival.^[1] These characteristics make the HT-29 cell line an essential tool for studying colorectal cancer biology, tumor-host interactions, and for the preclinical screening of chemotherapeutic agents.^{[1][3]}

Quantitative Data Summary

For reproducible experimental outcomes, key quantitative parameters for HT-29 cell culture are summarized below.

Parameter	Value	Notes
Doubling Time	20-30 hours	Can be reduced to approximately 24 hours with fetal bovine serum supplementation.[1][2][4]
Morphology	Epithelial-like	Cells grow as an adherent monolayer.[1][2]
Seeding Density	3×10^4 cells/cm ²	Recommended for routine passaging.[2]
Passage Ratio	1:3 to 1:6	Subculture when cells reach 70-80% confluency, typically every 2-3 days.[1]
Chromosome Number	Hypertriploid (Modal = 71)	The chromosome count can range from 68 to 72.[2]
Cryopreservation	2×10^6 cells/mL	Recommended cell density for freezing in cryovials.[5]

Experimental Protocols

Required Reagents and Media

- Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM).[1][2]
- Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.[1][5]
- Phosphate-Buffered Saline (PBS): Calcium and Magnesium-free.
- Dissociation Reagent: 0.25% Trypsin-EDTA or Accutase.[1][5]
- Cryopreservation Medium: 90% FBS and 10% Dimethyl Sulfoxide (DMSO).[1]

Protocol for Thawing Cryopreserved Cells

- Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.[\[6\]](#)
- Decontaminate the outside of the vial with 70% ethanol.
- Under sterile conditions, transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
- Centrifuge the cell suspension at 140-400 x g for 5-10 minutes to pellet the cells and remove the cryoprotectant.
- Discard the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium.
- Transfer the cell suspension to a T-25 or T-75 culture flask.
- Incubate at 37°C in a humidified atmosphere with 5% CO₂.[\[1\]](#)[\[2\]](#)
- Replace the medium after 24 hours to remove any residual DMSO and dead cells.

Protocol for Routine Cell Passaging

- Observe the cells under a microscope to ensure they are healthy and have reached 70-80% confluency.
- Aspirate the growth medium from the flask.
- Wash the cell monolayer once with sterile PBS to remove any residual serum.
- Add a sufficient volume of 0.25% Trypsin-EDTA to cover the cell layer (e.g., 1-2 mL for a T-75 flask).
- Incubate at 37°C for 2-5 minutes, or until the cells begin to detach. Monitor detachment under a microscope.
- Neutralize the trypsin by adding at least two volumes of complete growth medium.
- Gently pipette the cell suspension up and down to ensure a single-cell suspension.

- Transfer the cell suspension to a 15 mL conical tube and centrifuge at 140-400 x g for 5 minutes.
- Discard the supernatant and resuspend the cell pellet in fresh growth medium.
- Plate the cells into new flasks at the desired split ratio (e.g., 1:3 to 1:6).^[1]
- Incubate at 37°C in a humidified atmosphere with 5% CO₂.

Protocol for Cryopreservation

- Follow steps 1-8 of the routine cell passaging protocol.
- Count the cells using a hemocytometer or automated cell counter to determine viability and cell number.
- Centrifuge the required number of cells (e.g., 2 x 10⁶ cells per vial) and resuspend the pellet in cold cryopreservation medium (90% FBS, 10% DMSO).^{[1][5]}
- Aliquot 1 mL of the cell suspension into each cryovial.
- Place the vials in a controlled-rate freezing container and store at -80°C overnight. This ensures a slow cooling rate of approximately -1°C per minute.^[1]
- Transfer the cryovials to a liquid nitrogen tank for long-term storage.

Protocol for a 96-Well Plate Cytotoxicity Assay (MTT)

This protocol is a common method for assessing the effect of a compound on cell viability.

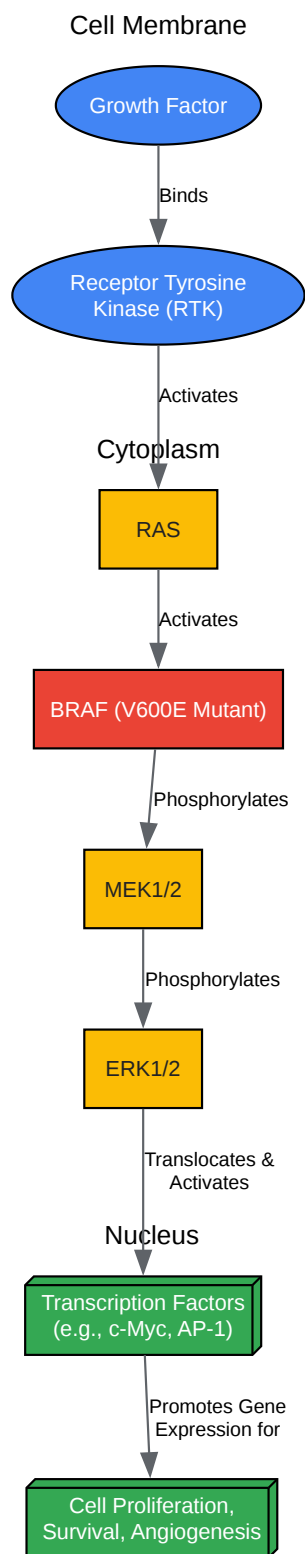
- Cell Seeding:
 - Trypsinize and count HT-29 cells as described in the passaging protocol.
 - Dilute the cell suspension to a concentration of 1-2 x 10⁵ cells/mL.
 - Seed 100 µL of the cell suspension (10,000-20,000 cells) into each well of a 96-well plate.^[7]

- Include wells for "no cell" controls (media only) to serve as a blank.
- Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.[8]
- Compound Treatment:
 - Prepare serial dilutions of the test compound in complete growth medium.
 - Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
 - Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8][9]
- MTT Assay:
 - After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
 - Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[9]
 - Shake the plate gently for 15 minutes to ensure complete dissolution.
 - Measure the absorbance at 490-570 nm using a microplate reader.[9]
- Data Analysis:
 - Subtract the average absorbance of the "no cell" control wells from all other values.
 - Calculate cell viability as a percentage of the vehicle-treated control cells.
 - Plot the results to determine metrics such as the IC₅₀ (the concentration of a drug that gives half-maximal inhibitory response).

Visualization of Pathways and Workflows

Signaling Pathway

The BRAF V600E mutation in HT-29 cells leads to the constitutive activation of the MAPK/ERK signaling pathway, a key driver of cell proliferation and survival.

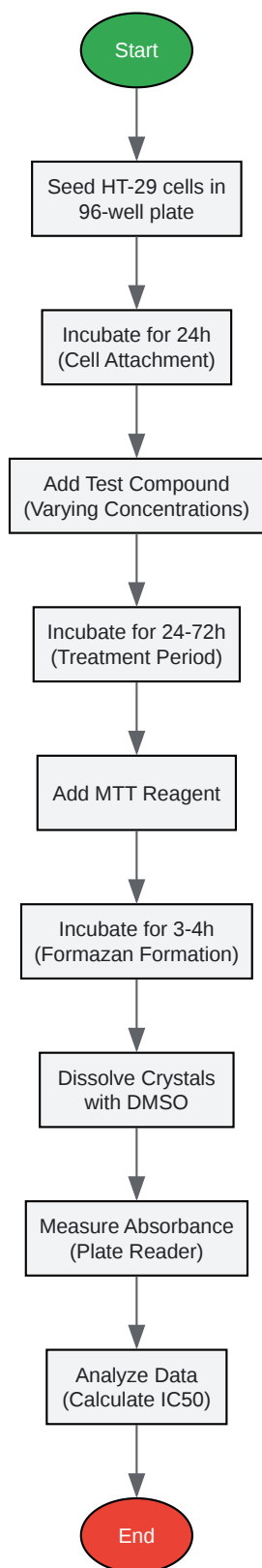


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Caption: Constitutively active MAPK/ERK pathway in HT-29 cells.

Experimental Workflow

The following diagram illustrates the workflow for a typical cytotoxicity assay using HT-29 cells.



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Caption: Workflow for an MTT-based cytotoxicity assay.

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